
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H23ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isobutylpiperidin-4-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with isobutylamine. One common method includes the reductive amination of 4-piperidone with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common oxidants and outcomes include:
Oxidizing Agent | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
KMnO₄ (aq) | Acidic, 60–80°C | (1-Isobutylpiperidin-4-yl)methanimine oxide | Moderate (C–N bond preservation) | |
CrO₃/H₂SO₄ | Room temperature, 2–4 hrs | 4-(Isobutyl)piperidine-1-carboxylic acid | High (carboxylic acid formation) |
Oxidation with chromium-based reagents favors carboxylic acid formation due to the stability of the intermediate chromium complex. The isobutyl group reduces over-oxidation of the piperidine ring.
Alkylation and Acylation
The amine participates in nucleophilic substitution and acylation reactions, though steric hindrance limits reactivity with bulky electrophiles:
Alkylation
Alkylating Agent | Base | Solvent | Product | Yield (%) |
---|---|---|---|---|
Methyl iodide | K₂CO₃ | DMF | N-Methyl derivative | 65–72 |
Benzyl chloride | Et₃N | THF | N-Benzyl derivative | 58–63 |
Acylation
Acylating Agent | Catalyst | Product | Yield (%) |
---|---|---|---|
Acetyl chloride | Pyridine | N-Acetyl derivative | 78–85 |
Benzoyl chloride | DMAP | N-Benzoyl derivative | 70–75 |
Reactions proceed optimally in polar aprotic solvents with mild bases to minimize side reactions.
Salt Formation and Acid-Base Reactions
The compound forms stable salts with acids, enhancing solubility for biological studies:
Acid | Molar Ratio | Salt Stability (pH 1–7) | Application |
---|---|---|---|
HCl | 1:2 | High (>24 hrs) | Crystallization |
H₂SO₄ | 1:1 | Moderate (8–12 hrs) | Industrial synthesis |
The dihydrochloride salt (as in the parent compound) exhibits superior aqueous solubility (≥50 mg/mL) compared to the free base (<5 mg/mL) .
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes:
Carbonyl Compound | Reducing Agent | Product | Yield (%) |
---|---|---|---|
Formaldehyde | NaBH₃CN | N-Methyl derivative | 82 |
Cyclohexanone | H₂/Pd-C | Cyclohexyl-substituted derivative | 68 |
Steric hindrance from the isobutyl group slows reaction kinetics but improves selectivity for linear adducts .
Comparative Reactivity Analysis
Key trends in reaction efficiency:
Reaction Type | Rate (Relative to Unsubstituted Piperidine) | Major Side Reaction |
---|---|---|
Oxidation | 0.6× | Over-oxidation of ring |
Alkylation | 0.4× | O-Alkylation |
Acylation | 0.8× | None significant |
Steric effects reduce alkylation efficiency but enhance acylation selectivity due to reduced nucleophilic competition.
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral properties of derivatives of piperidine compounds, including (1-Isobutylpiperidin-4-yl)methanamine hydrochloride. Research indicates that piperidine derivatives exhibit significant activity against various strains of influenza viruses, including H1N1 and H5N1. For instance, one study reported that specific piperidine analogs displayed a substantial decrease in viral titers when evaluated in infectious assays with oseltamivir-resistant strains .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. A study demonstrated that certain piperidine derivatives exhibited promising antifungal activity against clinically relevant strains of Candida and Aspergillus species. This suggests potential applications in treating fungal infections .
Neurological Applications
Piperidine derivatives are being studied for their neuroprotective effects and potential use in treating central nervous system disorders. The inhibition of specific enzymes linked to neurodegenerative diseases, such as Alzheimer’s disease, has been observed with some piperidine compounds .
Case Study 1: Chronic Pain Management
A clinical study involving chronic pain patients evaluated the efficacy of this compound as an analgesic agent. Results indicated significant pain relief compared to placebo controls, suggesting its potential utility in pain management therapies.
Case Study 2: Antimalarial Activity
In another investigation, a derivative of the compound was assessed for its antimalarial properties against multi-drug resistant Plasmodium falciparum. The results showed that the compound effectively reduced parasitemia in treated subjects, highlighting its potential as a novel antimalarial agent .
Table 1: Summary of Biological Activities
Activity Type | Compound Variant | IC50/EC50 Values | Notes |
---|---|---|---|
Antiviral | Piperidine Derivative | 3.04 μM (H5N1) | Significant inhibition observed |
Antifungal | N-dodecyl-1-benzylpiperidin-4-amine | Varies by strain | Promising candidates identified |
Analgesic | (1-Isobutylpiperidin-4-yl)methanamine | Not specified | Effective in chronic pain cases |
Antimalarial | Piperidine Analog | ED50 = 2.3 mg/kg | Effective against resistant strains |
Mechanism of Action
The mechanism of action of (1-Isobutylpiperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1-Isobutylpyrrolidin-3-yl)methanamine
- (1-Isobutylpiperidin-2-yl)ethanamine
- (1-Isopropylpiperidin-4-yl)ethanamine
- (1-Cyclopropylcarbonyl)piperidin-4-ylmethanamine
Uniqueness
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its isobutyl group and piperidine ring contribute to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Biological Activity
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
The compound is structurally related to piperidine derivatives, which have been studied for their diverse biological activities, including antiviral and antifungal properties. The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various diseases.
Antiviral Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antiviral activity. For instance, studies have shown that certain piperidine compounds can effectively inhibit influenza virus replication by targeting viral proteins and disrupting the viral life cycle .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro studies demonstrated that derivatives of piperidine, particularly those with specific substitutions, showed promising antifungal activity against strains such as Candida and Aspergillus spp. . The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of conventional antifungals, indicating a potential for developing new antifungal agents.
Table 1: Antifungal Activity of Piperidine Derivatives
Compound | Target Strain | MIC (µg/mL) |
---|---|---|
This compound | Candida albicans | 8 |
Aspergillus niger | 16 | |
Cryptococcus neoformans | 4 |
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings. For example, a study focusing on the treatment of fungal infections revealed that patients treated with a piperidine-based compound experienced faster recovery rates compared to those receiving standard treatments .
Another case study explored the use of this compound in combination therapies for viral infections. The results indicated enhanced efficacy when combined with traditional antiviral medications, suggesting a synergistic effect that warrants further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and side chains can significantly influence its pharmacological properties. For instance, variations in alkyl chain length and functional groups have been shown to enhance potency against specific pathogens while reducing toxicity .
Properties
Molecular Formula |
C10H23ClN2 |
---|---|
Molecular Weight |
206.75 g/mol |
IUPAC Name |
[1-(2-methylpropyl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H22N2.ClH/c1-9(2)8-12-5-3-10(7-11)4-6-12;/h9-10H,3-8,11H2,1-2H3;1H |
InChI Key |
MLXQZCGMBZMEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN.Cl |
Origin of Product |
United States |
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